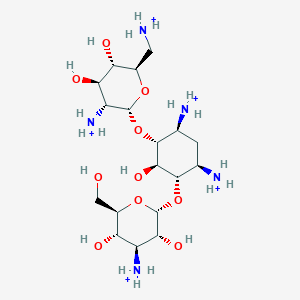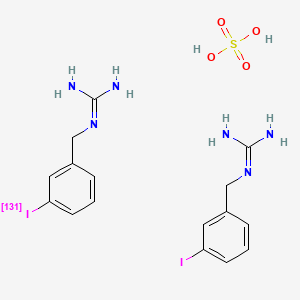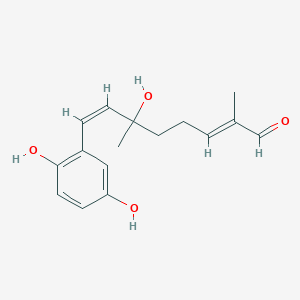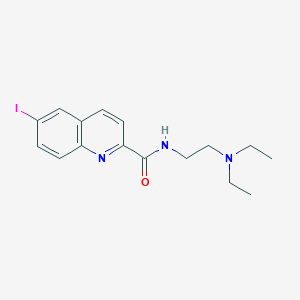
kanamycin B(5+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
kanamycin B(5+) is an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is part of the kanamycin family, which also includes kanamycin A and kanamycin C. kanamycin B(5+) is known for its effectiveness against a broad spectrum of bacteria, including Mycobacterium tuberculosis. It works by inhibiting protein synthesis in bacteria, making it a valuable tool in the treatment of various bacterial infections .
Applications De Recherche Scientifique
kanamycin B(5+) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Utilized in the development of new antibiotics and treatments for bacterial infections.
Industry: Applied in the production of genetically modified organisms and as a selection agent in molecular biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: kanamycin B(5+) is primarily produced through fermentation using Streptomyces kanamyceticus. The biosynthesis involves several enzymatic steps, including the conversion of precursor molecules into kanamycin B. The process can be optimized through metabolic engineering to increase yield and purity .
Industrial Production Methods: In industrial settings, kanamycin B is produced by cultivating Streptomyces kanamyceticus in large fermentation tanks. The fermentation medium typically contains sources of carbon, nitrogen, and other nutrients necessary for bacterial growth. After fermentation, kanamycin B is extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: kanamycin B(5+) undergoes several types of chemical reactions, including:
Oxidation: kanamycin B(5+) can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on kanamycin B.
Substitution: Substitution reactions can introduce new functional groups into the kanamycin B molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce keto derivatives, while substitution can introduce new alkyl or acyl groups .
Mécanisme D'action
kanamycin B(5+) exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in the 16S ribosomal RNA of the 30S subunit. As a result, the bacterium is unable to synthesize proteins vital to its growth, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Kanamycin A: Another member of the kanamycin family, also produced by Streptomyces kanamyceticus. It has a similar mechanism of action but differs slightly in its chemical structure.
Amikacin: A semisynthetic aminoglycoside derived from kanamycin A. It is more resistant to enzymatic degradation and is used to treat infections caused by resistant bacteria.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity and different resistance profiles .
Uniqueness of kanamycin B(5+): kanamycin B(5+) is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a wide range of bacterial species. Its production can be optimized through metabolic engineering, making it a valuable antibiotic in both clinical and research settings .
Propriétés
Formule moléculaire |
C18H42N5O10+5 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Clé InChI |
SKKLOUVUUNMCJE-FQSMHNGLSA-S |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+] |
SMILES canonique |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+] |
Synonymes |
aminodeoxykanamycin bekanamycin bekanamycin sulfate bekanamycin sulfate (1:1) kanamycin B kanendomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)

![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)
![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)

![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)

![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)



